1-methyl-3-propyl-7H-purine-2,6-dione
Overview
Description
1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.2438 . This compound belongs to the purine family and is structurally related to xanthine derivatives. It is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione can be synthesized through several methods. One common approach involves the alkylation of xanthine derivatives. The reaction typically requires a base such as sodium hydride or potassium carbonate and an alkylating agent like propyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of the purine ring.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with various functional groups.
Scientific Research Applications
1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate cyclic nucleotide levels, affecting various physiological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
1-Methyl-3-isobutyl-3,7-dihydro-purine-2,6-dione: Known for its use as a phosphodiesterase inhibitor.
3-Methyl-3,7-dihydro-1H-purine-2,6-dione:
1,3-Dimethyl-3,7-dihydro-purine-2,6-dione: Known as caffeine, widely consumed as a stimulant.
Uniqueness: 1-Methyl-3-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives .
Properties
IUPAC Name |
1-methyl-3-propyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPROACZLSAAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879542 | |
Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118024-67-2 | |
Record name | 3,9-Dihydro-1-methyl-3-propyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118024-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-propyl-7H-purine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-3-PROPYL-7H-PURINE-2,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWZ57272FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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